molecular formula C14H17F3N2O2 B6147934 tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate CAS No. 1260672-04-5

tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate

Cat. No. B6147934
CAS RN: 1260672-04-5
M. Wt: 302.29 g/mol
InChI Key: ZMATXTRTGHUYSW-UHFFFAOYSA-N
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Description

Tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate (TQC) is an organic compound with a wide range of applications in scientific research. It is a highly fluorinated derivative of tetrahydroquinoxaline, a heterocyclic aromatic compound containing a quinoxaline ring. TQC has been found to possess a variety of biological activities, including anti-inflammatory and anti-cancer properties, making it a promising target for further research and development.

Mechanism of Action

The exact mechanism of action of tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, this compound has been found to interact with other proteins, including the nuclear factor kappa-B (NF-κB) and the cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, resulting in anti-inflammatory activity. In addition, this compound has been found to induce apoptosis in cancer cells, suggesting potential anti-cancer properties.

Advantages and Limitations for Lab Experiments

Tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has several advantages for use in laboratory experiments, including its low cost and ease of synthesis. In addition, it is highly soluble in water and other organic solvents, making it suitable for use in a variety of laboratory applications. However, this compound also has some limitations, such as its limited stability and its tendency to form insoluble complexes with other compounds.

Future Directions

The potential applications of tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate are far-reaching, and there are numerous future directions for research and development. These include further investigation of its anti-inflammatory and anti-cancer properties, as well as its potential use as a tool for studying the structure and function of proteins and other molecules. In addition, this compound could be used to identify new drug targets and to develop new therapeutic agents. Finally, further research could be conducted to improve the stability and solubility of this compound, making it more suitable for use in laboratory experiments.

Synthesis Methods

Tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can be synthesized through a variety of methods, including a three-step synthesis, starting with the condensation of 1,2,3,4-tetrahydroquinoxaline and trifluoroacetic acid to form the intermediate product, tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylic acid. The intermediate product is then treated with tert-butyl hypochlorite and anhydrous sodium carbonate, resulting in the formation of this compound.

Scientific Research Applications

Tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate has been studied extensively for its potential applications in scientific research and development, particularly in the areas of biochemistry, pharmacology, and medicinal chemistry. It has been used as a tool to study the structure and function of proteins, as well as to investigate the effects of drug molecules on biological systems. In addition, this compound has been used to study the interactions of proteins with other molecules and to identify new drug targets.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves the reaction of 2,3-diaminotoluene with ethyl trifluoroacetate followed by cyclization and esterification reactions.", "Starting Materials": [ "2,3-diaminotoluene", "ethyl trifluoroacetate", "tert-butanol", "hydrochloric acid", "sodium hydroxide", "dichloromethane", "diethyl ether", "magnesium sulfate" ], "Reaction": [ "Step 1: Dissolve 2,3-diaminotoluene in dichloromethane and add ethyl trifluoroacetate dropwise with stirring. Add hydrochloric acid to the reaction mixture and stir for 2 hours at room temperature.", "Step 2: Add sodium hydroxide solution to the reaction mixture to adjust the pH to 9-10. Extract the product with dichloromethane and wash with water and brine. Dry the organic layer with magnesium sulfate and evaporate the solvent to obtain the crude product.", "Step 3: Dissolve the crude product in diethyl ether and add tert-butanol and hydrochloric acid. Stir the mixture for 2 hours at room temperature and then reflux for 4 hours. Cool the reaction mixture and extract the product with diethyl ether. Wash the organic layer with water and brine, dry with magnesium sulfate and evaporate the solvent to obtain the final product, tert-butyl 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate." ] }

CAS RN

1260672-04-5

Molecular Formula

C14H17F3N2O2

Molecular Weight

302.29 g/mol

IUPAC Name

tert-butyl 6-(trifluoromethyl)-3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C14H17F3N2O2/c1-13(2,3)21-12(20)19-7-6-18-10-8-9(14(15,16)17)4-5-11(10)19/h4-5,8,18H,6-7H2,1-3H3

InChI Key

ZMATXTRTGHUYSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)C(F)(F)F

Purity

95

Origin of Product

United States

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